molecular formula C22H18N2O4 B2479838 6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-2-carboxylic acid CAS No. 2252500-71-1

6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-2-carboxylic acid

Cat. No.: B2479838
CAS No.: 2252500-71-1
M. Wt: 374.396
InChI Key: ZGHWVGSPACDKGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is also known as Fmoc-Lys(Mtt)-OH. It has a molecular weight of 374.4 g/mol . The IUPAC name for this compound is 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)picolinic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H18N2O4/c25-21(26)20-11-5-6-14(24-20)12-23-22(27)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19H,12-13H2,(H,23,27)(H,25,26) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 374.4 g/mol .

Scientific Research Applications

The chemical , 6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-2-carboxylic acid, is a compound of interest in various scientific research fields. Although the direct applications of this specific compound in literature are scarce, exploring related compounds and their functionalities can provide insights into potential applications. This review focuses on the research applications of structurally or functionally related compounds to infer potential uses of this compound in scientific research, excluding drug use, dosage, and side effects as per the requirements.

Applications in Biomolecular Analysis

Compounds related to this compound have been utilized in the analysis of biological matrices, foodstuff, and beverages. For example, the analysis of heterocyclic aromatic amines, which are structurally similar, has been critical in understanding their carcinogenic effects and their metabolism in biological systems. These analyses often employ liquid chromatography coupled with mass spectrometry for sensitive and selective detection (Teunissen et al., 2010).

Environmental and Bioaccumulation Studies

Research on structurally related perfluorinated acids, including studies on their environmental persistence and bioaccumulation, highlights the importance of understanding the environmental behavior of synthetic compounds. This line of research investigates the distribution, persistence, and potential ecological impacts of synthetic organic compounds in various environmental matrices (Conder et al., 2008).

Functional Chemical Groups in Drug Synthesis

Explorations into the functional chemical groups present in compounds similar to this compound have been instrumental in the synthesis of CNS acting drugs. These studies demonstrate how heterocycles and carboxylic acids serve as key building blocks in medicinal chemistry, leading to innovations in drug development (Saganuwan, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

6-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c25-21(26)20-11-5-6-14(24-20)12-23-22(27)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19H,12-13H2,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHWVGSPACDKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NC(=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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